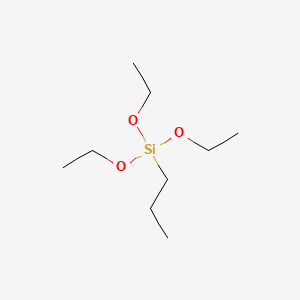

Triethoxy(propyl)silane

Description

Structure

3D Structure

Propriétés

IUPAC Name |

triethoxy(propyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXZNTLFQLUFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

160876-30-2 | |

| Record name | Silane, triethoxypropyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=160876-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60862984 | |

| Record name | Triethoxypropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2550-02-9 | |

| Record name | Propyltriethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethoxypropylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, triethoxypropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethoxypropylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxypropylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHOXYPROPYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17OTX9FG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triethoxy(propyl)silane: Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethoxy(propyl)silane is a versatile organosilane coupling agent with significant applications across various scientific and industrial domains, including materials science and drug delivery systems. A thorough understanding of its synthesis is paramount for process optimization, yield maximization, and ensuring product quality. This technical guide provides a comprehensive overview of the two primary industrial synthesis routes for this compound: the hydrosilylation of propene with triethoxysilane and the direct synthesis from elemental silicon and ethanol. The guide delves into the intricate reaction mechanisms, discusses the kinetic aspects of each pathway, and presents detailed experimental protocols. Quantitative data are summarized in structured tables for comparative analysis, and key processes are visualized through logical diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction

This compound, with the chemical formula CH₃CH₂CH₂Si(OCH₂CH₃)₃, is a bifunctional molecule possessing a propyl group and three hydrolyzable ethoxy groups. This unique structure enables it to act as a molecular bridge between inorganic substrates and organic polymers, making it an invaluable component in the formulation of adhesives, sealants, coatings, and as a surface modifier for nanoparticles in biomedical applications. The efficiency and selectivity of its synthesis are critical factors that influence its performance and cost-effectiveness. This guide explores the core principles of its synthesis, focusing on the mechanistic and kinetic details of the two predominant manufacturing processes.

Hydrosilylation of Propene with Triethoxysilane

The hydrosilylation of propene with triethoxysilane is a widely employed atom-economical method for the production of this compound. This addition reaction involves the catalyzed addition of a silicon-hydride bond across the carbon-carbon double bond of propene.

2.1. Synthesis Mechanism

The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism .[1][2] This catalytic cycle involves a series of steps that facilitate the formation of the desired silicon-carbon bond. A modified Chalk-Harrod mechanism has also been proposed, which differs in the order of substrate coordination and insertion steps.[3]

The key steps of the Chalk-Harrod mechanism are:

-

Oxidative Addition: The catalyst, typically a platinum(0) complex, reacts with triethoxysilane, leading to the oxidative addition of the Si-H bond to the metal center. This forms a platinum(II) intermediate containing both hydride (H) and silyl (Si(OEt)₃) ligands.

-

Olefin Coordination: A propene molecule coordinates to the platinum(II) complex.

-

Migratory Insertion: The coordinated propene molecule inserts into the platinum-hydride bond. This step is often the rate-determining step of the reaction.[4] The insertion can occur in two ways, leading to either the linear (n-propyl) or the branched (isopropyl) isomer. The anti-Markovnikov addition, yielding the desired linear this compound, is typically favored.

-

Reductive Elimination: The final step involves the reductive elimination of the newly formed alkyl-silyl ligand from the platinum center, yielding this compound and regenerating the platinum(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The Chalk-Harrod mechanism for the hydrosilylation of propene.

2.2. Kinetics

The kinetics of hydrosilylation reactions are influenced by several factors, including the nature of the catalyst, the concentration of reactants, and the reaction temperature. For platinum-catalyzed hydrosilylation, the reaction rate is often dependent on the concentrations of the catalyst, the alkene, and the silane.[5]

Rate = k[Ni]1/2[1-octene][(EtO)₃SiH] [3]

This suggests a complex kinetic behavior where the catalyst may exist in a dimeric form in equilibrium with the active monomeric species. The rate-determining step in many platinum-catalyzed hydrosilylations is the migratory insertion of the olefin into the Pt-H bond.[4] The activation energy for this step is a key factor in determining the overall reaction rate.

2.3. Experimental Protocol

The following is a generalized experimental protocol for the laboratory-scale synthesis of this compound via hydrosilylation.

| Parameter | Value/Condition | Reference |

| Reactants | Triethoxysilane, Propene | [6] |

| Catalyst | Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst | [6] |

| Catalyst Loading | 10 - 100 ppm of Platinum | [7] |

| Solvent | Toluene or solvent-free | [5] |

| Temperature | 60 - 120 °C | [6] |

| Pressure | 1 - 10 bar (to maintain propene in liquid phase) | |

| Reaction Time | 1 - 5 hours | |

| Purification | Fractional distillation under reduced pressure |

Detailed Methodology:

-

A high-pressure stainless-steel autoclave reactor equipped with a magnetic stirrer, a thermocouple, a pressure gauge, and inlet/outlet valves is charged with triethoxysilane and the platinum catalyst (e.g., a solution of Karstedt's catalyst in xylene).

-

The reactor is sealed and purged with an inert gas, such as nitrogen or argon, to remove air and moisture.

-

A known amount of liquid propene is then introduced into the reactor.

-

The reactor is heated to the desired temperature (e.g., 80 °C) with constant stirring.

-

The reaction progress is monitored by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of triethoxysilane and the selectivity towards this compound.

-

Upon completion of the reaction, the reactor is cooled to room temperature, and the excess pressure is carefully vented.

-

The crude product is then purified by fractional distillation under reduced pressure to isolate the high-purity this compound.

Caption: Experimental workflow for the hydrosilylation synthesis.

Direct Synthesis (Rochow-Müller Process)

The direct synthesis, also known as the Rochow-Müller process, is a chlorine-free and environmentally benign route for the production of alkoxysilanes.[8][9] This process involves the direct reaction of elemental silicon with an alcohol, in this case, ethanol, in the presence of a copper catalyst.

3.1. Synthesis Mechanism

The mechanism of the direct synthesis is complex and not as well-elucidated as the hydrosilylation mechanism. It is a gas-solid or slurry-phase reaction that occurs at high temperatures. The copper catalyst is crucial for the reaction to proceed at a reasonable rate.[8][10]

The proposed key steps are:

-

Activation of Silicon: The copper catalyst reacts with the silicon surface to form a highly reactive copper-silicon alloy or intermetallic compounds (e.g., Cu₃Si).[8] This activation step is critical for breaking the strong silicon-silicon bonds.

-

Adsorption of Ethanol: Ethanol molecules adsorb onto the activated silicon surface.

-

Reaction and Product Formation: The adsorbed ethanol reacts with the activated silicon, leading to the formation of triethoxysilane and hydrogen gas. The exact nature of the surface intermediates is still a subject of research. It is believed that the reaction proceeds through the formation of silyl-copper intermediates.

-

Desorption of Products: The triethoxysilane and hydrogen gas desorb from the surface, making the active sites available for further reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triethoxysilane | 998-30-1 | Benchchem [benchchem.com]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. qualitas1998.net [qualitas1998.net]

- 8. Direct process - Wikipedia [en.wikipedia.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Triethoxy(propyl)silane: Chemical Structure, Properties, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triethoxy(propyl)silane, an organosilane compound valued for its role in surface modification and materials science. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and characterization, and explores its applications, particularly in contexts relevant to biomedical research and drug development.

Chemical Identity and Core Properties

This compound, also known as propyltriethoxysilane, is a bifunctional molecule featuring a stable propyl group and three hydrolyzable ethoxy groups. This structure allows it to act as a molecular bridge between inorganic substrates (like glass, silica, or metal oxides) and organic polymers, making it an effective coupling agent and surface modifier.

// Central Silicon Atom Si [label="Si", fontcolor="#202124"];

// Propyl Group

CH2_1 [label=

// Ethoxy Groups

O1 [label="O"];

CH2_ethoxy1 [label=

O2 [label="O"];

CH2_ethoxy2 [label=

O3 [label="O"];

CH2_ethoxy3 [label=

// Edges Si -> CH2_1 [label=""]; CH2_1 -> CH2_2 [label=""]; CH2_2 -> CH3_propyl [label=""];

Si -> O1 [label=""]; O1 -> CH2_ethoxy1 [label=""]; CH2_ethoxy1 -> CH3_ethoxy1 [label=""];

Si -> O2 [label=""]; O2 -> CH2_ethoxy2 [label=""]; CH2_ethoxy2 -> CH3_ethoxy2 [label=""];

Si -> O3 [label=""]; O3 -> CH2_ethoxy3 [label=""]; CH2_ethoxy3 -> CH3_ethoxy3 [label=""]; } ends-dot Figure 1: Chemical Structure of this compound.

The quantitative properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 2550-02-9 | [1] |

| Molecular Formula | C₉H₂₂O₃Si | [1] |

| Molecular Weight | 206.35 g/mol | [1] |

| Appearance | Colorless to almost colorless liquid | [2][3] |

| Boiling Point | 179-180 °C | [2] |

| Density | 0.892 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.396 | [2] |

| Flash Point | 135 °F (57.2 °C) | [2] |

| Water Solubility | Not miscible or difficult to mix | [2] |

| Solubility | Soluble in alcohol, aromatic, aliphatic hydrocarbons | [2] |

Chemical Reactivity: Hydrolysis and Condensation

The utility of this compound stems from its two-stage reaction mechanism: hydrolysis followed by condensation. This process is fundamental to the formation of stable siloxane bonds on surfaces.

-

Hydrolysis: In the presence of water, the three ethoxy groups (Si-OCH₂CH₃) sequentially hydrolyze to form reactive silanol groups (Si-OH) and ethanol as a byproduct. This reaction is sensitive to pH and can be catalyzed by either acids or bases.

-

Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups (on other silane molecules or on a substrate surface) to form stable siloxane bonds (Si-O-Si).

// Nodes start [label="this compound\n(R-Si(OEt)3)", fillcolor="#4285F4"]; hydrolysis [label="Hydrolysis\n(+ 3H₂O, H⁺ or OH⁻ catalyst)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; silanetriol [label="Propylsilanetriol\n(R-Si(OH)3)\n+ 3 EtOH", fillcolor="#EA4335"]; condensation1 [label="Condensation with Surface", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; condensation2 [label="Self-Condensation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; surface [label="Substrate with\n-OH groups (e.g., Silica)", shape=cylinder, style=filled, fillcolor="#5F6368"]; grafted [label="Covalently Grafted Silane\n(Surface-O-Si-R)", fillcolor="#34A853"]; oligomer [label="Siloxane Oligomer/Network\n(R-Si-O-Si-R)", fillcolor="#34A853"];

// Edges start -> hydrolysis [label="Step 1"]; hydrolysis -> silanetriol; silanetriol -> condensation1; surface -> condensation1; condensation1 -> grafted [label="Forms stable bond"]; silanetriol -> condensation2; condensation2 -> oligomer [label="Forms polymer network"]; } ends-dot Figure 2: Reaction pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and application of this compound.

This compound is typically synthesized via the platinum-catalyzed hydrosilylation of propene with triethoxysilane.[4][5][6]

Materials:

-

Triethoxysilane (HSi(OCH₂CH₃)₃)

-

Propene (CH₃CH=CH₂)

-

Karstedt's catalyst (or other platinum-based catalyst, e.g., H₂PtCl₆)

-

Anhydrous toluene (or other suitable solvent)

-

High-pressure reaction vessel (autoclave)

-

Standard glassware for purification

Procedure:

-

Reactor Setup: A clean, dry, and inert high-pressure autoclave is charged with anhydrous toluene and the platinum catalyst (typically at ppm levels relative to the silane).

-

Reactant Addition: Triethoxysilane is added to the reactor. The vessel is sealed and purged several times with nitrogen or argon.

-

Reaction: The reactor is cooled (e.g., to 0 °C or below) and a measured amount of liquefied propene is introduced. The mixture is then slowly heated to the desired reaction temperature (e.g., 50-100 °C) with vigorous stirring.[5] The reaction is typically exothermic and pressure will increase.

-

Monitoring: The reaction is monitored by taking aliquots (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) or ¹H NMR to determine the consumption of triethoxysilane.

-

Work-up: Once the reaction is complete, the reactor is cooled to room temperature and carefully vented.

-

Purification: The crude product is filtered to remove the catalyst. The solvent and any low-boiling impurities are removed by rotary evaporation. The final product, this compound, is purified by fractional distillation under reduced pressure.

3.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the chemical structure by identifying characteristic vibrational modes of the functional groups.

Methodology:

-

Sample Preparation: A small drop of the purified liquid sample is placed between two KBr or NaCl salt plates to form a thin film (neat liquid method). Alternatively, a solution in a non-interfering solvent like CCl₄ can be prepared and analyzed in a liquid cell.

-

Data Acquisition: The spectrum is recorded, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty cell or salt plates is recorded first and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Assignment |

| 2965-2870 | C-H stretching (propyl and ethoxy groups) |

| 1460-1380 | C-H bending |

| 1100-1000 | Si-O-C stretching (strong, broad) |

| ~960, ~780 | O-CH₂-CH₃ and Si-O stretching modes |

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and ²⁹Si) provides detailed structural confirmation and purity assessment.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.[7]

-

Data Acquisition: ¹H, ¹³C, and ²⁹Si NMR spectra are acquired on a high-field NMR spectrometer.[7][8]

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Signal multiplicity, integration, and coupling constants are analyzed to confirm the propyl and ethoxy moieties and their connection to the silicon atom.

This protocol describes a general method for functionalizing silica or metal oxide nanoparticles, a common application in drug delivery and biomaterials.[9][10][11]

// Nodes sub_prep [label="1. Substrate Preparation\n(e.g., Nanoparticle dispersion)", fillcolor="#4285F4"]; hydrolysis [label="2. Silane Hydrolysis\n(Add silane to aqueous solvent,\nadjust pH to 4-5)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="3. Grafting Reaction\n(Mix substrate and hydrolyzed silane.\nStir at RT or elevated temp)", fillcolor="#EA4335"]; wash [label="4. Washing/Centrifugation\n(Remove excess silane and byproducts)", fillcolor="#34A853"]; dry [label="5. Drying\n(Oven or vacuum)", fillcolor="#5F6368"]; characterize [label="6. Characterization\n(FTIR, TGA, DLS)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges sub_prep -> hydrolysis [style=invis]; // for alignment sub_prep -> reaction [label="Add"]; hydrolysis -> reaction [label="Add"]; reaction -> wash; wash -> dry; dry -> characterize; } ends-dot Figure 3: General workflow for surface modification.

Materials:

-

Silica or metal oxide nanoparticles (NPs)

-

This compound

-

Ethanol/Water mixture (e.g., 95:5 v/v)

-

Acetic acid (for pH adjustment)

-

Centrifuge and tubes

-

Ultrasonic bath

Procedure:

-

Nanoparticle Dispersion: Disperse a known quantity of nanoparticles in ethanol using an ultrasonic bath to create a homogenous suspension.

-

Silane Hydrolysis: In a separate flask, prepare a solution of this compound in the ethanol/water mixture (e.g., 1-5% v/v silane). Adjust the pH of this solution to ~4-5 with a few drops of acetic acid to catalyze hydrolysis while minimizing self-condensation. Allow this solution to stir for at least 1 hour.

-

Grafting: Add the hydrolyzed silane solution to the nanoparticle suspension. Allow the mixture to react under vigorous stirring for several hours (e.g., 2-24 hours) at room temperature or an elevated temperature (e.g., 50-70 °C) to promote covalent bond formation.

-

Washing: After the reaction, collect the functionalized nanoparticles by centrifugation. Discard the supernatant, which contains unreacted silane and ethanol byproduct.

-

Purification: Re-disperse the nanoparticle pellet in fresh ethanol and centrifuge again. Repeat this washing step at least twice to ensure all non-grafted silane is removed.

-

Drying: Dry the final product in an oven (e.g., 60-80 °C) or a vacuum oven to yield the surface-modified nanoparticles as a powder.

Applications in Research and Drug Development

While this compound is not a therapeutic agent itself, its role as a surface modification agent is highly relevant to drug development and biomedical research. The non-polar, hydrophobic propyl group can alter the surface properties of materials.

-

Hydrophobization of Drug Carriers: Mesoporous silica nanoparticles (MSNs) are widely explored as drug delivery vehicles.[12] Modifying the surface of hydrophilic MSNs with this compound can create a more hydrophobic surface. This can be used to control the release kinetics of hydrophobic drugs or to improve the loading of such drugs into the porous carrier.

-

Improving Dispersion in Polymer Composites: In the development of biomedical devices or implants, inorganic fillers are often added to a polymer matrix to enhance mechanical properties. This compound can be used to treat the surface of fillers (e.g., silica, titania), making them more compatible with a hydrophobic polymer matrix. This improves dispersion, prevents agglomeration, and enhances the overall performance and durability of the composite material.[11][13]

-

Chromatography and Separation Science: The propyl group provides a non-polar stationary phase when grafted onto silica supports. This creates a reversed-phase chromatography material (similar to C8 or C18 phases, but with a shorter alkyl chain) suitable for the separation of small molecules, which is a foundational technique in drug discovery and quality control.

-

Foundation for Further Functionalization: While the propyl group itself is relatively inert, the silanization process provides a robust method to anchor a stable organic layer to a surface, which can be a prerequisite for subsequent, more complex surface engineering steps in the creation of biosensors or functionalized medical devices.[14]

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. qualitas1998.net [qualitas1998.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Silane-based functionalization of synthetic antiferromagnetic nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. upcommons.upc.edu [upcommons.upc.edu]

- 14. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Hydrolysis and Condensation Reactions of Triethoxy(propyl)silane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical reactions of triethoxy(propyl)silane: hydrolysis and condensation. These reactions are fundamental to the sol-gel process, which has found numerous applications in materials science and is of growing interest in the pharmaceutical field for applications such as drug delivery and surface functionalization of biomedical devices.

Core Reaction Mechanisms

The transformation of this compound from a monomeric species into a cross-linked polysiloxane network proceeds via a two-step mechanism: hydrolysis followed by condensation.[1] The rates of these reactions are highly dependent on several factors, including pH, water-to-silane ratio, solvent, and temperature.[1]

1.1. Hydrolysis: The Initial Step

Hydrolysis is the initial and requisite step where the ethoxy groups (-OCH₂CH₃) on the silicon atom are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction produces ethanol as a byproduct. The reaction can be catalyzed by either acids or bases.[1]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, an ethoxy group is protonated, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water.[1]

-

Base-Catalyzed Hydrolysis: In basic conditions, a hydroxide ion directly attacks the silicon atom, leading to the displacement of an ethoxy group.[1]

The hydrolysis of this compound proceeds in a stepwise manner, with the sequential replacement of the three ethoxy groups, leading to the formation of various silanol intermediates, including propylsilanetriol.

1.2. Condensation: Building the Network

Following hydrolysis, the newly formed and highly reactive silanol groups (Si-OH) undergo condensation reactions to form stable siloxane bonds (Si-O-Si). This process can occur through two primary pathways:

-

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

Alcohol Condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and an ethanol molecule.

These condensation reactions lead to the formation of dimers, oligomers, and eventually a three-dimensional cross-linked polysiloxane network. The structure of this network can range from linear chains and cyclic structures to more complex, highly branched architectures.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the hydrolysis and condensation of alkoxysilanes. While specific kinetic data for this compound is not always available in isolation, the provided data for similar compounds offers valuable insights into the expected reaction behavior.

Table 1: Hydrolysis Rate Constants of Various Alkoxysilanes

| Silane | Catalyst/Conditions | Temperature (°C) | Hydrolysis Rate Constant (k) | Reference |

| Octyltriethoxysilane (OTES) | Interfacial (octane/water) | N/A | 0.6 - 0.7 min⁻¹ | [1] |

| Tetraethyl Orthosilicate (TEOS) | Acidic (<0.003 M HCl) | N/A | 11 - 16 kcal mol⁻¹ (Activation Energy) | [1] |

| Tetraethyl Orthosilicate (TEOS) | Basic (0.04 to 3 M NH₃) | N/A | 0.002 - 0.5 M⁻¹ h⁻¹ | [1] |

| Methyltriethoxysilane (MTES) | Acid-catalyzed | N/A | Followed first-order kinetics | [4] |

Table 2: Factors Influencing Reaction Rates

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Reference |

| pH | Minimum around pH 7; increases in acidic and basic conditions. | Minimum around pH 4; increases in acidic and basic conditions. | [5] |

| Water/Silane Ratio | Higher ratio generally increases the rate up to a certain point. | Can be influenced by the extent of hydrolysis. | [2] |

| Solvent | Presence of co-solvents like ethanol can delay hydrolysis. | Can affect the solubility of reacting species and the stability of intermediates. | [2][3] |

| Temperature | Rate increases with temperature. | Rate increases with temperature. | [4] |

Experimental Protocols

Detailed methodologies for monitoring the hydrolysis and condensation reactions of this compound are crucial for understanding and controlling the sol-gel process. The following are generalized protocols based on common analytical techniques.

3.1. Monitoring Hydrolysis and Condensation by Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for monitoring the chemical changes during the hydrolysis and condensation of this compound in real-time.[2][5][6]

Methodology:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent system (e.g., ethanol/water mixture) at a specific concentration and pH. The reaction can be initiated by the addition of water or a catalyst.

-

FTIR Analysis:

-

Acquire a background spectrum of the solvent system.

-

Introduce the reacting silane solution into an appropriate IR cell (e.g., a liquid transmission cell or an Attenuated Total Reflectance (ATR) setup).[3]

-

Record FTIR spectra at regular time intervals.

-

-

Data Analysis:

-

Monitor the decrease in the intensity of the Si-O-C stretching bands (around 1100-1070 cm⁻¹ and 960 cm⁻¹) which indicates the consumption of ethoxy groups during hydrolysis.[5]

-

Observe the appearance and increase in the intensity of a broad band associated with Si-OH stretching (around 3400 cm⁻¹ and a sharper band around 920 cm⁻¹) as hydrolysis proceeds.[5]

-

Track the formation of siloxane bonds (Si-O-Si) by monitoring the growth of a broad absorption band in the 1130-1000 cm⁻¹ region.[2]

-

3.2. Characterizing Condensation using ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁹Si NMR spectroscopy provides detailed information about the silicon-oxygen bonding environment, making it an excellent technique for quantifying the extent of condensation.[7][8][9]

Methodology:

-

Sample Preparation: Prepare the this compound solution as described for the FTIR protocol. At desired time points, quench the reaction (e.g., by rapid cooling or dilution) and prepare the sample for NMR analysis, often in a deuterated solvent. For in-situ monitoring, the reaction can be carried out directly in the NMR tube.[10]

-

²⁹Si NMR Analysis:

-

Acquire ²⁹Si NMR spectra using appropriate parameters (e.g., pulse sequence, relaxation delay). Cross-polarization magic-angle spinning (CP-MAS) can be used for solid or gelled samples.[11]

-

-

Data Analysis:

-

Identify and integrate the signals corresponding to different silicon species. The chemical shifts are indicative of the degree of condensation:

-

Calculate the degree of condensation by quantifying the relative abundance of T¹, T², and T³ species over time.

-

Visualization of Pathways and Workflows

4.1. Signaling Pathways and Logical Relationships

The following diagrams illustrate the key chemical transformations and the logical relationships of factors influencing the reactions.

Caption: Chemical pathway of this compound reactions.

Caption: Factors influencing hydrolysis and condensation rates.

4.2. Experimental Workflows

The following diagram outlines a typical experimental workflow for studying the hydrolysis and condensation of this compound.

Caption: Experimental workflow for reaction analysis.

Relevance to Drug Development

The sol-gel process, driven by the hydrolysis and condensation of alkoxysilanes like this compound, offers a versatile platform for applications in drug development.[12][13] The mild, low-temperature reaction conditions are particularly advantageous for encapsulating sensitive therapeutic molecules, including proteins and small-molecule drugs.[14]

The resulting silica-based materials can be engineered to have specific properties, such as controlled pore sizes and surface functionalities, which allow for the sustained and targeted release of encapsulated drugs.[14] The propyl groups of this compound can modify the hydrophobicity of the resulting silica matrix, influencing drug loading and release kinetics. Furthermore, the silanol groups on the surface of the formed silica network can be further functionalized with targeting ligands to enhance the delivery of drugs to specific cells or tissues. The biocompatibility and GRAS (Generally Recognized as Safe) status of amorphous silica make it an attractive material for in-vivo applications.[13]

References

- 1. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 12. researchgate.net [researchgate.net]

- 13. Sol-Gel Silica Nanoparticles in Medicine: A Natural Choice. Design, Synthesis and Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. One-pot synthesis of silane-modified hyaluronic acid hydrogels for effective antibacterial drug delivery via sol-gel stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Factors Affecting Triethoxy(propyl)silane Hydrolysis Rate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical factors influencing the hydrolysis rate of triethoxy(propyl)silane. Understanding and controlling this reaction is paramount in various applications, including surface modification, nanoparticle synthesis, and the formation of organic-inorganic hybrid materials, which are of significant interest in drug development and delivery systems. This document details the effects of pH, temperature, catalysts, solvent systems, and reactant concentrations on the hydrolysis kinetics. It also provides detailed experimental protocols for monitoring the reaction and visualizes the key pathways and relationships.

Core Principles of this compound Hydrolysis

The hydrolysis of this compound is the initial and rate-determining step in many of its applications. It involves the nucleophilic substitution of the ethoxy groups (-OCH₂CH₃) with hydroxyl groups (-OH) from water, leading to the formation of silanol intermediates and ethanol as a byproduct. This reaction is seldom carried out to completion in a single step; rather, it proceeds sequentially, forming mono-, di-, and fully hydrolyzed silane species. The subsequent condensation of these highly reactive silanols, either with each other or with hydroxyl groups on a substrate, forms stable siloxane bonds (Si-O-Si), which are fundamental to the material's final properties.

The overall reaction can be summarized as follows:

CH₃CH₂CH₂Si(OCH₂CH₃)₃ + 3H₂O ⇌ CH₃CH₂CH₂Si(OH)₃ + 3CH₃CH₂OH

Key Factors Influencing Hydrolysis Rate

The rate of this compound hydrolysis is not intrinsic but is profoundly influenced by several external factors. Precise control over these parameters is essential for achieving reproducible and predictable outcomes in material synthesis and surface functionalization.

pH of the Reaction Medium

The pH of the aqueous solution is one of the most critical factors governing the hydrolysis rate. The reaction is slowest at a neutral pH of around 7 and is significantly catalyzed by both acidic and basic conditions.[1][2]

-

Acidic Conditions (pH < 7): Under acidic conditions, the oxygen atom of an ethoxy group is protonated, which increases the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack by water.[3] Acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis.[3] For many trialkoxysilanes, acidic conditions (pH 3-4.5) are often employed to accelerate hydrolysis while simultaneously slowing down the subsequent condensation reactions.[2] This allows for a higher concentration of reactive silanol species to be present in the solution.[2]

-

Basic Conditions (pH > 7): In alkaline media, the hydroxide ion (OH⁻) directly attacks the silicon atom.[4] While hydrolysis still occurs, the condensation reaction of the resulting silanols is significantly promoted at higher pH.[1][2]

Temperature

As with most chemical reactions, temperature plays a crucial role in the kinetics of this compound hydrolysis. Increasing the reaction temperature generally increases the rate of both hydrolysis and the subsequent condensation reactions. This relationship is often described by the Arrhenius equation, where the rate constant increases exponentially with temperature. For instance, one study on a similar silane, methyltriethoxysilane, showed a significant increase in the hydrolysis rate constant with increasing temperature.[5]

Catalysts

Acid and base catalysis, as discussed in the context of pH, are the most common methods for accelerating hydrolysis. However, other catalysts can also be employed. For example, certain rare earth metal salts have been shown to effectively catalyze silane hydrolysis under mild pH conditions.[6] The choice of catalyst can influence not only the rate of hydrolysis but also the structure of the resulting polysiloxane network.

Solvent System

The choice of solvent affects the solubility of the often hydrophobic this compound in the aqueous reaction medium and can influence the availability of water for the reaction. Co-solvents, such as ethanol, are frequently used to create a homogeneous solution.[2] However, the presence of an alcohol co-solvent can also slow down the hydrolysis reaction due to the principle of Le Chatelier, as ethanol is a product of the reaction.[7] The nature of the solvent can also impact the reaction through effects like hydrogen bonding.[5]

Concentration of Reactants

The concentration of both this compound and water can affect the hydrolysis rate. Generally, a higher concentration of the silane coupling agent will lead to a faster hydrolysis reaction.[2] The water-to-silane molar ratio is a critical parameter. A stoichiometric amount of water is required for complete hydrolysis. While an excess of water can accelerate the initial hydrolysis, it can also promote the self-condensation of the silanol intermediates.[8] Conversely, insufficient water will lead to incomplete hydrolysis.

Quantitative Data on Hydrolysis Rates

While extensive kinetic data for a wide range of alkoxysilanes exist, specific rate constants for this compound are less common in the literature. However, a 2019 study by Echeverria et al. provides a comprehensive kinetic analysis of the hydrolysis of several organotriethoxysilanes, including propyltriethoxysilane, using ²⁹Si NMR.[1][9][10][11] The data from this study, along with illustrative data for other relevant silanes, are presented below to highlight the impact of various factors.

| Silane | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Propyltriethoxysilane | Acidic medium | Modeled with a common pathway for organotriethoxysilanes | Not explicitly stated | [1][9][10][11] |

| Propyltrimethoxysilane | THF, K₂CO₃ catalyst, excess water | 1.26 ± 0.11 x 10⁻⁸ M⁻².¹ s⁻¹ | Not specified | [4] |

| γ-Glycidoxypropyltrimethoxysilane | 2 wt% aqueous solution, pH 5.4, 26°C | 0.026 min⁻¹ (pseudo-first order for the first step) | 68.4 kJ/mol (for epoxy ring opening) | [12][13] |

| Methyltriethoxysilane | Alkaline medium, Methanol solvent, 30°C | 2.453 x 10⁴ s⁻¹ | 50.09 kJ/mol | [4] |

| 3-Aminopropyltriethoxysilane | Deuterated ethanol, water/silane ratio = 1, no catalyst, 25°C | Initial: 2.77 x 10⁻⁴ s⁻¹, Secondary: 0.733 x 10⁻⁴ s⁻¹ | Initial: 34.4 kJ/mol, Secondary: 30.6 kJ/mol | [4] |

Experimental Protocols

Monitoring the hydrolysis of this compound is crucial for understanding its kinetics and for process control. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are two powerful techniques for this purpose.

Monitoring Hydrolysis by ¹H and ²⁹Si NMR Spectroscopy

Objective: To quantify the rate of hydrolysis of this compound by monitoring the disappearance of the ethoxy groups and the appearance of ethanol and silanol species.

Materials:

-

This compound

-

Deuterated water (D₂O) or a mixture of H₂O and D₂O

-

Co-solvent (e.g., deuterated ethanol or acetone-d₆) if needed for solubility

-

Acid or base catalyst (e.g., HCl or NaOH)

-

NMR tubes

-

NMR spectrometer

Methodology:

-

Sample Preparation: In an NMR tube, prepare a solution of this compound in the chosen solvent system (e.g., an ethanol/water mixture). The final concentration of the silane should be accurately known.

-

Initiation of Reaction: Add the desired amount of catalyst to the NMR tube to initiate the hydrolysis reaction. The time of addition is considered t=0.

-

NMR Data Acquisition: Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals. For kinetic studies, ¹H NMR is often used to monitor the decrease in the signal from the -OCH₂CH₃ protons of the silane and the corresponding increase in the signal from the ethanol produced. ²⁹Si NMR provides more direct information about the silicon environment, allowing for the identification and quantification of the parent silane, partially hydrolyzed intermediates, and fully hydrolyzed silanetriol.[1][9][10][11]

-

Data Analysis: Integrate the relevant peaks in the acquired spectra. The rate of hydrolysis can be determined by plotting the concentration of the reactant (this compound) or the product (ethanol) as a function of time and fitting the data to an appropriate rate law.

Monitoring Hydrolysis by FTIR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the hydrolysis of this compound by observing changes in the infrared absorption bands.

Materials:

-

This compound

-

Water

-

Co-solvent (e.g., ethanol)

-

Acid or base catalyst

-

FTIR spectrometer with an appropriate sample cell (e.g., attenuated total reflectance - ATR)

Methodology:

-

Background Spectrum: Acquire a background spectrum of the solvent system.

-

Reaction Mixture Preparation: Prepare the reaction mixture of this compound, solvent, and water.

-

Initiation of Reaction: Add the catalyst to the reaction mixture and start the FTIR data acquisition.

-

FTIR Data Acquisition: Record FTIR spectra at regular time intervals. The hydrolysis can be monitored by the decrease in the intensity of the Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the appearance and increase of the broad Si-OH stretching band (around 3700-3200 cm⁻¹) and the O-H bending of water and ethanol.[7][14][15]

-

Data Analysis: The changes in the peak areas or heights of the characteristic bands over time can be used to follow the reaction progress. For quantitative analysis, calibration curves may be necessary.

Visualizations

Signaling Pathways and Experimental Workflows

The hydrolysis of this compound is a stepwise process that is influenced by several factors. The following diagrams illustrate the reaction pathway and the logical relationships between the influencing factors.

Caption: Stepwise hydrolysis of this compound.

References

- 1. Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29Si NMR | Publicación [silice.csic.es]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Comprehensive Kinetics of Hydrolysis of Organotriethoxysilanes by 29Si NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Formation of Self-Assembled Monolayers with Triethoxy(propyl)silane

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the formation of self-assembled monolayers (SAMs) using Triethoxy(propyl)silane. It covers the fundamental principles, detailed experimental protocols, characterization data, and potential applications in the fields of research and drug development.

Introduction to this compound SAMs

Self-assembled monolayers are highly organized molecular layers that spontaneously form on the surface of a substrate. This compound (PTS) is an organosilane commonly used to create hydrophobic surfaces with a short alkyl chain. The formation of a robust and well-ordered SAM is crucial for a variety of applications, including the modification of surfaces for biosensors, the control of cell adhesion in tissue engineering, and the functionalization of nanoparticles for drug delivery.

The formation of a silane-based SAM involves the hydrolysis of the ethoxy groups in the presence of water to form reactive silanol groups. These silanol groups then condense with hydroxyl groups on the substrate surface (such as silicon oxide or glass) and with neighboring silanol groups to form a stable, covalently bonded siloxane (Si-O-Si) network.[1]

Core Principles of SAM Formation

The creation of a high-quality this compound SAM is a multi-step process governed by several key factors:

-

Substrate Hydroxylation: The substrate surface must possess a sufficient density of hydroxyl (-OH) groups to serve as anchoring points for the silane molecules.

-

Hydrolysis: The triethoxy groups of the PTS molecule react with trace amounts of water in the solvent or on the substrate surface to form silanetriol intermediates.

-

Condensation: The silanol groups of the hydrolyzed PTS molecules react with the hydroxyl groups on the substrate, forming covalent Si-O-Substrate bonds. Additionally, lateral condensation between adjacent silanol groups forms a cross-linked siloxane network within the monolayer.

-

Self-Assembly: Van der Waals interactions between the propyl chains, although weaker than for longer alkyl chains, contribute to the ordering of the monolayer.

The quality of the resulting SAM is highly dependent on reaction conditions such as humidity, temperature, solvent purity, and deposition time.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound SAMs formed on silicon oxide surfaces.

| Parameter | Value | Technique | Notes |

| Thickness | 0.47 nm[1] | Ellipsometry | Close to the theoretical molecular length of the propyl chain. |

| Water Contact Angle | 80°[1] | Goniometry | Indicates a hydrophobic surface, though less ordered than SAMs with longer alkyl chains.[1] |

| Surface Roughness (RMS) | ~0.14 - 0.17 nm[1] | Atomic Force Microscopy (AFM) | A well-formed SAM is expected to be molecularly smooth, comparable to the underlying substrate.[1] |

Experimental Protocols

A detailed methodology is critical for the reproducible formation of high-quality SAMs. Below are protocols for solution-phase deposition of this compound.

Substrate Preparation: Silicon Wafer or Glass

A pristine and hydrophilic substrate surface is essential for the formation of a uniform SAM.

Materials:

-

Silicon wafers or glass slides

-

Sulfuric acid (H₂SO₄, 98%)

-

Hydrogen peroxide (H₂O₂, 30%)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Anhydrous ethanol or toluene

-

High-purity nitrogen or argon gas

-

Beakers and wafer tweezers

Procedure:

-

Piranha Solution Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Prepare the Piranha solution by slowly adding 1 part of H₂O₂ to 3 parts of concentrated H₂SO₄ in a glass beaker. The solution will become very hot.

-

Immerse the silicon or glass substrates in the Piranha solution for 15-30 minutes. This process removes organic residues and hydroxylates the surface.

-

Carefully remove the substrates using tweezers and rinse them extensively with DI water.

-

Rinse the substrates with anhydrous ethanol or toluene.

-

Dry the substrates under a stream of high-purity nitrogen or argon gas.

-

The cleaned substrates should be used immediately for SAM deposition.

SAM Deposition: Solution Phase Method

This is a common and straightforward method for forming this compound SAMs.

Materials:

-

Cleaned silicon or glass substrates

-

This compound

-

Anhydrous toluene or other suitable anhydrous organic solvent

-

Glass deposition vessel with a sealable lid

-

Nitrogen or argon gas (for inert atmosphere)

Procedure:

-

In a clean, dry glass vessel inside a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene.

-

Place the cleaned and dried substrates in the deposition solution.

-

Seal the vessel and allow the deposition to proceed for 2-4 hours at room temperature.

-

After deposition, remove the substrates and rinse them thoroughly with fresh toluene to remove any physisorbed molecules.

-

Sonicate the substrates in a fresh portion of toluene for 5 minutes to further remove any loosely bound silane aggregates.

-

Rinse the substrates again with toluene and then with ethanol.

-

Dry the substrates under a stream of nitrogen gas.

-

To complete the siloxane bond formation, it is recommended to cure the substrates in an oven at 110-120°C for 30-60 minutes.

Visualizing the Process and Logic

Diagrams created using Graphviz (DOT language) illustrate the key processes and relationships in SAM formation.

Applications in Drug Development and Research

The ability to precisely control surface properties at the molecular level makes SAMs, including those from this compound, valuable tools in drug development and related research fields.

-

Controlled Protein Adsorption and Cell Adhesion: The hydrophobic nature of the propyl-terminated surface can be used to study and control the adsorption of proteins and the subsequent adhesion of cells.[3] While highly hydrophobic surfaces can sometimes lead to protein denaturation, the controlled hydrophobicity of a PTS SAM can be advantageous in specific cell culture and tissue engineering applications where modulating cell-surface interactions is desired.[3]

-

Surface Functionalization for Biosensors: While the propyl group itself is relatively inert, the underlying silane chemistry provides a robust platform for further functionalization. Although less common than amine or thiol-terminated silanes for direct biomolecule attachment, the propyl surface can serve as a well-defined base for subsequent modification steps in the fabrication of biosensors.

-

Drug Delivery Systems: The surfaces of nanoparticles used for drug delivery, such as mesoporous silica nanoparticles, can be functionalized with silanes to control their surface properties.[4] A propyl-terminated surface can increase the hydrophobicity of nanoparticles, which may influence their interaction with cell membranes and their drug loading and release characteristics, particularly for hydrophobic drugs.[4]

Conclusion

The formation of self-assembled monolayers of this compound offers a reliable method for creating well-defined, hydrophobic surfaces. By following detailed experimental protocols and understanding the underlying chemical principles, researchers can produce high-quality SAMs for a range of applications. The ability to tailor surface properties at the nanoscale makes PTS and other organosilanes powerful tools in the advancement of biosensors, cell-based assays, and novel drug delivery systems.

References

- 1. fkf.mpg.de [fkf.mpg.de]

- 2. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to Surface Energy Modification using Triethoxy(propyl)silane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface energy modification properties of triethoxy(propyl)silane. It details the underlying chemical principles, experimental protocols for surface modification, and the resulting surface energy characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where precise control of surface properties is critical.

Introduction to this compound

This compound (TEPS) is an organosilicon compound with the chemical formula CH₃(CH₂)₂Si(OCH₂CH₃)₃. Its molecular structure consists of a propyl group and three ethoxy groups attached to a central silicon atom. This structure allows it to act as a surface modifying agent, primarily by reducing surface energy and imparting hydrophobic properties to a variety of substrates.

The key to TEPS's functionality lies in the reactivity of its ethoxy groups. In the presence of water, these groups hydrolyze to form reactive silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl (-OH) groups present on the surface of many materials, such as glass, ceramics, and metals, forming stable covalent Si-O-substrate bonds. Additionally, the silanol groups can self-condense with each other to form a cross-linked polysiloxane network on the surface. The propyl groups, being non-polar, orient away from the surface, creating a low-energy, hydrophobic interface.

Mechanism of Surface Modification

The surface modification process using this compound involves a two-step reaction: hydrolysis and condensation.

-

Hydrolysis: The triethoxy groups of the silane react with water to form silanetriol and ethanol. This reaction is often catalyzed by acids or bases. The rate of hydrolysis is influenced by pH, with the lowest rate occurring around pH 7.[1]

-

Condensation: The newly formed silanol groups are highly reactive and can undergo two types of condensation reactions:

-

Intermolecular Condensation: Silanol groups from adjacent silane molecules react to form siloxane (Si-O-Si) bonds, leading to the formation of oligomers and a cross-linked network on the surface.

-

Surface Reaction: Silanol groups react with hydroxyl groups on the substrate to form stable, covalent Si-O-substrate bonds, effectively grafting the silane to the surface.

-

The combination of these reactions leads to the formation of a durable, self-assembled monolayer (SAM) or a thin polysiloxane film on the substrate.[2][3][4][5] The non-polar propyl groups are oriented outwards, resulting in a surface with reduced surface energy and increased hydrophobicity.

Quantitative Data on Surface Energy Modification

The effectiveness of this compound in modifying surface energy is typically quantified by measuring the contact angle of a liquid, usually water, on the treated surface. A higher contact angle indicates a more hydrophobic surface and, consequently, a lower surface energy. The critical surface tension is another parameter used to characterize the wettability of a surface.

| Substrate | Silane | Treatment Conditions | Water Contact Angle (°) | Surface Energy (mN/m) | Reference |

| Glass | This compound | 2% in 95% ethanol/5% water, pH 4.5-5.5 | ~70-80 | ~28.5 | [6] |

| Silica | This compound | Not specified | Not specified | Not specified | [7] |

| Glass | n-Propyltrimethoxysilane | Not specified | ~75 | Not specified | [6] |

| Mesoporous Silica | This compound | Varied pH | ~110-130 (at optimal pH) | Not specified | [8] |

Note: The exact values can vary depending on the specific substrate, cleaning procedure, silane concentration, and reaction conditions.

Experimental Protocols

The following are detailed methodologies for the surface modification of substrates using this compound.

4.1. Materials

-

Substrates (e.g., glass slides, silicon wafers)

-

This compound (≥98%)

-

Ethanol (anhydrous)

-

Deionized water

-

Acetic acid

-

Toluene (anhydrous, optional solvent)

-

Acetone (for cleaning)

-

Isopropanol (for cleaning)

-

Nitrogen gas (for drying)

-

Oven or hot plate

4.2. Substrate Preparation (Critical Step)

Proper cleaning and activation of the substrate surface are crucial for achieving a uniform and stable silane layer.

-

Sonication: Sonicate the substrates in a sequence of solvents to remove organic contaminants. A typical sequence is acetone, followed by isopropanol, and finally deionized water (15-20 minutes in each solvent).

-

Drying: Dry the substrates thoroughly with a stream of nitrogen gas.

-

Surface Activation (Plasma Treatment): Activate the surface by exposing it to oxygen or argon plasma for 2-5 minutes. This process removes residual organic contaminants and generates hydroxyl (-OH) groups on the surface, which are essential for the silanization reaction.[3] Alternatively, a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used for aggressive cleaning and hydroxylation of silica-based substrates (use with extreme caution).

4.3. Silanization Procedure (Solution Deposition)

This is the most common method for applying this compound.

-

Solution Preparation: Prepare a 1-2% (v/v) solution of this compound in a mixture of 95% ethanol and 5% deionized water.[9] Adjust the pH of the solution to 4.5-5.5 with acetic acid to catalyze the hydrolysis of the silane.[9] Allow the solution to stir for at least 5-10 minutes to ensure complete hydrolysis.

-

Immersion: Immediately after plasma activation, immerse the clean, dry substrates into the silane solution.[3] The immersion time can range from 2 to 60 minutes. Longer immersion times generally lead to thicker, more cross-linked films.

-

Rinsing: After immersion, remove the substrates from the silane solution and rinse them thoroughly with fresh ethanol to remove any excess, unreacted silane.[9]

-

Curing: Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.[9][10] This step promotes the formation of covalent bonds between the silane and the substrate and completes the cross-linking of the siloxane network.

-

Storage: Store the silanized substrates in a desiccator or under an inert atmosphere to prevent contamination.[10]

4.4. Characterization of Modified Surfaces

-

Contact Angle Goniometry: This is the primary technique for assessing the hydrophobicity of the modified surface. A droplet of deionized water is placed on the surface, and the angle it makes with the surface is measured.

-

Atomic Force Microscopy (AFM): AFM can be used to visualize the topography of the silane layer and assess its uniformity and roughness.

-

Ellipsometry: This technique can be used to measure the thickness of the deposited silane film.[2]

Applications in Research and Drug Development

The ability to precisely control surface energy using this compound has numerous applications in scientific research and the pharmaceutical industry:

-

Biomaterial Surface Modification: Modifying the surface of implants and medical devices to control protein adsorption and cell adhesion.

-

Microfluidics: Creating hydrophobic channels in microfluidic devices to control fluid flow and prevent biofouling.

-

Drug Delivery: Functionalizing nanoparticles and other drug carriers to improve their stability and control their interaction with biological systems.

-

Coatings: Imparting hydrophobic and easy-to-clean properties to various surfaces.[11]

Conclusion

This compound is a versatile and effective reagent for reducing the surface energy of a wide range of materials. Through a straightforward hydrolysis and condensation process, it forms a robust, low-energy surface coating. By following well-defined experimental protocols, researchers can achieve reproducible surface modifications tailored to the specific requirements of their applications. The ability to precisely control surface wettability is a powerful tool in fields ranging from materials science to drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. fkf.mpg.de [fkf.mpg.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Self-Assembled Monolayers | [gelest.com]

- 6. gelest.com [gelest.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. gelest.com [gelest.com]

- 10. benchchem.com [benchchem.com]

- 11. innospk.com [innospk.com]

An In-depth Technical Guide to the Solubility of Triethoxy(propyl)silane in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of triethoxy(propyl)silane in various organic solvents. The document details its miscibility, presents quantitative data where available, outlines a general experimental protocol for solubility determination, and illustrates key concepts through diagrams. This information is critical for professionals working in materials science, surface chemistry, and formulations where this compound is used as a coupling agent, surface modifier, or precursor in sol-gel processes.

Physicochemical Properties of this compound

This compound, with the chemical formula C9H22O3Si, is an organosilane compound that features a propyl group and three ethoxy groups attached to a central silicon atom. Its structure dictates its solubility characteristics. The presence of the ethoxy groups allows for hydrolysis in the presence of water, while the propyl group imparts a nonpolar character. The molecule is generally considered to be of low polarity.

Solubility Data

This compound exhibits high solubility in a wide range of common organic solvents, particularly those with low to moderate polarity. It is generally described as being miscible with alcohols, ethers, and aliphatic and aromatic hydrocarbons. However, it reacts with water and protic solvents, leading to hydrolysis.

The following table summarizes the solubility and miscibility of this compound in various organic solvents based on available data.

| Solvent | Chemical Class | Solubility/Miscibility | Notes |

| Acetone | Ketone | Miscible | Reacts with water often present in acetone. |

| Ethanol | Alcohol | Miscible | Reacts slowly in the absence of a catalyst. |

| Isopropanol | Alcohol | Miscible | Reaction is slower than with ethanol. |

| Toluene | Aromatic Hydrocarbon | Miscible | Stable under anhydrous conditions. |

| Xylene | Aromatic Hydrocarbon | Miscible | Stable under anhydrous conditions. |

| Hexane | Aliphatic Hydrocarbon | Miscible | Stable under anhydrous conditions. |

| Heptane | Aliphatic Hydrocarbon | Miscible | Stable under anhydrous conditions. |

| Tetrahydrofuran (THF) | Ether | Miscible | Stable under anhydrous conditions. |

| Diethyl Ether | Ether | Miscible | Stable under anhydrous conditions. |

| Ethyl Acetate | Ester | Miscible | Stable under anhydrous conditions. |

| Methanol | Alcohol | Miscible | Can undergo transesterification. |

| Water | Protic Solvent | Insoluble (Reacts) | Undergoes hydrolysis to form silanols and ethanol. The initial material is insoluble, but the hydrolysis products may have some water solubility. |

Note: "Miscible" indicates that the substance dissolves in the solvent in all proportions, forming a homogeneous solution.

Factors Influencing Solubility

The solubility of this compound is governed by several factors, primarily the chemical principle of "like dissolves like."

Caption: Factors influencing the solubility of this compound.

-

Solvent Polarity: As a relatively nonpolar molecule, it dissolves readily in nonpolar solvents like hydrocarbons (hexane, toluene) and ethers (THF, diethyl ether).

-

Presence of Water: This is a critical factor. This compound is hydrolytically unstable. Water, even in trace amounts in a solvent, will react with the ethoxy groups, converting them to silanol (-Si-OH) groups. This reaction fundamentally changes the molecule and its solubility.

-

Temperature: While generally miscible in many solvents at room temperature, temperature can affect the rate of dissolution and the rate of potential reactions like hydrolysis.

Hydrolysis and Condensation

The most significant reaction affecting the behavior of this compound in solution is hydrolysis, followed by condensation. This is particularly relevant when used in aqueous or protic environments, or when exposed to atmospheric moisture.

Caption: Hydrolysis and condensation pathway of this compound.

This two-step process is the foundation of sol-gel chemistry and is crucial for the formation of siloxane bonds, which are essential for surface modification and polymer formation. The initial silane is soluble in organic solvents, but as hydrolysis and condensation proceed, the resulting oligomers and polymers may become insoluble, leading to precipitation or gelation.

Experimental Protocol for Solubility Determination

A precise, quantitative determination of solubility for a reactive compound like this compound requires careful control of experimental conditions, particularly the exclusion of moisture.

Objective: To determine the solubility of this compound in a given anhydrous organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent (e.g., hexane, toluene, THF)

-

Drying agent (e.g., molecular sieves)

-

Inert gas (Nitrogen or Argon)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system

The following diagram outlines the general workflow for this experimental protocol.

Caption: Experimental workflow for determining silane solubility.

Methodology:

-

Solvent Preparation: The selected organic solvent must be rigorously dried to remove trace water. This is typically achieved by refluxing over a suitable drying agent or by passing it through a column of activated alumina or molecular sieves. All operations should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Sample Preparation:

-

Add a precise volume (e.g., 5.0 mL) of the anhydrous solvent to a series of tared glass vials.

-

To each vial, add a known, excess mass of this compound. The goal is to create a saturated solution with undissolved silane remaining.

-

Seal the vials tightly with PTFE-lined caps.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sampling:

-

After equilibration, allow the vials to stand undisturbed at the same temperature until the excess, undissolved silane has settled.

-

Carefully extract an aliquot of the clear supernatant using a syringe fitted with a sub-micron filter (e.g., 0.22 µm PTFE) to remove any suspended particles. This step must be performed quickly to minimize temperature changes.

-

-

Analysis:

-

Accurately weigh the collected aliquot of the saturated solution.

-

Dilute the aliquot with a known volume of the same anhydrous solvent.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical technique such as Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

-

Calculation:

-

Using the concentration determined from the GC analysis and the dilution factor, calculate the original concentration in the saturated solution.

-

The solubility can be expressed in various units, such as g/100 mL, mol/L, or weight percent.

-

Conclusion

This compound is a versatile organosilane that is miscible with a wide array of common anhydrous organic solvents. Its solubility is primarily dictated by the nonpolar nature of the solvent and the silane's propyl group. However, its utility and solution behavior are critically dependent on the absence of water, as hydrolysis leads to irreversible chemical changes, altering its solubility and leading to the formation of siloxane networks. For applications requiring precise control over its solution properties, rigorous exclusion of moisture and the use of anhydrous solvents are paramount. The experimental protocol detailed herein provides a robust framework for quantitatively assessing its solubility under controlled conditions.

An In-depth Technical Guide to the Thermal Stability of Triethoxy(propyl)silane Coatings

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethoxy(propyl)silane, also known as propyltriethoxysilane (PTES), is an organofunctional silane widely utilized in the formulation of protective and functional coatings. Its utility stems from its ability to form a durable, cross-linked polysiloxane network that chemically bonds to a variety of substrates. A critical performance metric for these coatings, particularly in advanced applications, is their thermal stability. This document provides a comprehensive technical overview of the factors governing the thermal stability of PTES coatings, the mechanisms of their thermal degradation, standard analytical protocols for evaluation, and a summary of available quantitative data for analogous silane systems.

The Chemistry of Coating Formation and Thermal Degradation

The stability of a PTES coating is intrinsically linked to the formation of a robust inorganic siloxane (Si-O-Si) backbone. This process occurs in two primary stages:

-

Hydrolysis: The ethoxy groups (-OC2H5) on the silicon atom react with water to form reactive silanol groups (-Si-OH) and ethanol as a byproduct. This reaction is often catalyzed by an acid or base.

-

Condensation: The newly formed silanol groups condense with each other or with hydroxyl groups on the substrate surface. This process releases water and forms stable covalent Si-O-Si or Si-O-Substrate bonds, creating a dense, three-dimensional cross-linked network.[1]

Proper curing, typically involving heat treatment, is essential to drive the condensation reaction to completion, remove residual solvents and water, and maximize the cross-link density, which enhances the coating's barrier properties and thermal resistance.[1][2]

Mechanism of Thermal Degradation

The thermal degradation of a cured PTES coating is a multi-step process. The stability is ultimately limited by the organic propyl group, as the inorganic Si-O-Si network is inherently more stable at higher temperatures.

Caption: Logical pathway of PTES coating formation and subsequent thermal degradation stages.

The process can be generalized as:

-

< 200°C: Minor weight loss associated with the evaporation of trapped solvents (ethanol, water) and the condensation of remaining unreacted silanol groups.

-

200°C - 500°C: The primary degradation phase, characterized by the thermal or oxidative decomposition of the propyl (C3H7) side chains. This is typically the main region of significant weight loss observed in thermogravimetric analysis (TGA).[3]

-

> 600°C: At very high temperatures, the robust Si-O-Si siloxane backbone begins to degrade.[4]

Experimental Protocols for Thermal Stability Analysis

A systematic evaluation of thermal stability involves several key analytical techniques. The workflow ensures comprehensive characterization of the material's behavior under thermal stress.

Caption: Standard experimental workflow for evaluating the thermal stability of silane coatings.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a material as a function of temperature in a controlled atmosphere. It is the primary method for determining decomposition temperatures.[5]

Methodology:

-